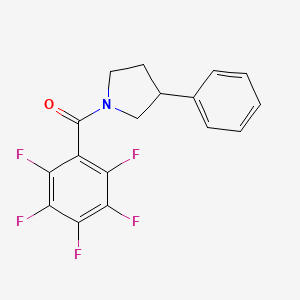![molecular formula C18H15FN2O3 B4055625 2-(4-fluorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4055625.png)
2-(4-fluorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[5,1-a]isoindol-8-one moiety, which is a type of heterocyclic compound . Heterocyclic compounds are often found in a wide range of products, from pharmaceuticals to dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group might be introduced through a halogenation reaction . The exact synthesis would depend on the desired route and starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Decarboxylative Fluorination Applications :
- Yuan, Yao, and Tang (2017) explored a transition-metal-free decarboxylative fluorination process, which has implications for the synthesis of fluorinated compounds like 2-(4-fluorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. This method is significant for creating fluorinated derivatives in pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017).
Synthesis and Molecular Corroboration in Medicine :
- Thangarasu, Manikandan, and Thamaraiselvi (2019) reported on the synthesis of novel pyrazole derivatives, which are structurally related to this compound. They found potential applications in anti-inflammatory and anti-breast cancer treatments (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Photophysical Characterization and In Vivo Evaluation :
- Fahrni, Yang, and VanDerveer (2003) explored the photophysical properties of donor-substituted pyrazolines, which are related to the compound . Their research is crucial for understanding the fluorescence and electron-transfer properties of these compounds, potentially useful in biological applications (Fahrni, Yang, & VanDerveer, 2003).
Synthesis of Fluorinated Derivatives for Antimicrobial Activity :
- Desai et al. (2012) synthesized novel fluorine-containing pyrazole-based thiazole derivatives and evaluated their antimicrobial activity. This research highlights the importance of fluorinated compounds like this compound in developing new antimicrobial agents (Desai et al., 2012).
Antitumor and Antimycobacterial Applications :
- Ahsan et al. (2011) studied 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues for antitubercular activity. This research underscores the therapeutic potential of structurally similar compounds in treating tuberculosis (Ahsan et al., 2011).
Fluorometric Sensing Applications :
- Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative as a selective fluorometric "turn-off" sensor for metal ions, demonstrating the utility of compounds like this compound in environmental and analytical chemistry (Bozkurt & Gul, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-6,7-dimethoxy-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-15-8-7-12-14-9-13(10-3-5-11(19)6-4-10)20-21(14)18(22)16(12)17(15)24-2/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSUJZSIJWKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4055544.png)

![N-[4-(4-formyl-1-piperazinyl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4055568.png)
![methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4055574.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[2-(2,2,6,6-tetramethyl-4-piperidinyl)ethyl]methanesulfonamide hydrochloride](/img/structure/B4055576.png)
![4-[(diethylamino)methyl]-5-ethyl-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-furamide](/img/structure/B4055580.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutanoyl]pyrrolidine](/img/structure/B4055584.png)
![1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone](/img/structure/B4055590.png)
![diethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]malonate](/img/structure/B4055592.png)
![methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4055599.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(8-quinolinyl)-1H-pyrazol-1-yl]acetamide trifluoroacetate](/img/structure/B4055603.png)
![2-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4055629.png)
![2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055635.png)

